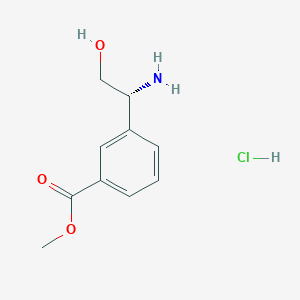

(R)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride

Description

(R)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride (CAS 1391515-70-0) is a chiral hydrochloride salt featuring a benzoate ester core substituted at the 3-position with a 1-amino-2-hydroxyethyl group. The compound’s structure combines a polar amino alcohol moiety with a lipophilic aromatic ester, making it a versatile intermediate in pharmaceutical synthesis or catalysis. The hydrochloride salt enhances solubility, a property advantageous in drug formulation .

Properties

IUPAC Name |

methyl 3-[(1R)-1-amino-2-hydroxyethyl]benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-14-10(13)8-4-2-3-7(5-8)9(11)6-12;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIJKZSHJUALNL-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=CC(=C1)[C@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of methyl 3-hydroxybenzoate with ®-1-amino-2-propanol under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form different amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

(R)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride Applications

This compound is a chiral molecule featuring a benzoate structure modified with amino and hydroxyethyl groups. The presence of these functional groups suggests interactions with biological targets, making it a compound of interest in medicinal chemistry. It is typically used in its hydrochloride salt form to improve solubility and stability.

Scientific Research Applications

This compound and methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride have applications across various fields:

- Medicinal Chemistry The compound is used as a building block in organic synthesis and has potential applications in medicinal chemistry. Its structural features allow it to interact with biological targets. Interaction studies can reveal its binding affinities and mechanisms of action with various biological targets, which is critical for optimizing its use in therapeutic applications.

- Enzyme Interactions and Metabolic Pathways Research indicates that methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride interacts with various enzymes and receptors, influencing their activity. These interactions can lead to significant changes in metabolic pathways, making it a subject of interest in pharmacological studies aimed at drug development and efficacy testing.

- Pharmacology and Biochemistry The structural similarity of methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride to certain biological molecules allows it to function as a substrate or inhibitor in enzymatic reactions, making it valuable for research in pharmacology and biochemistry. The compound's chiral nature enables selective binding to specific molecular targets, which can modulate their activity and influence various cellular processes such as signal transduction.

- Biological Activity this compound exhibits various biological activities due to its structural features. It may act as an antioxidant. Further investigation is needed to elucidate its mechanisms of action and specific biological effects.

Mechanism of Action

The mechanism of action of ®-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyethyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

Table 1: Key Structural Differences

Key Insights:

- Amino Alcohol vs. Aminoethyl: The hydroxyl group in the target compound enables hydrogen bonding, which is absent in 4-(1-aminoethyl)benzoate derivatives. This may influence solubility and receptor interactions in drug design .

- Ester vs. Amide/Nitrile : The benzoate ester in the target compound is more hydrolytically labile than benzamide () or benzonitrile (), impacting metabolic stability .

- Stereochemistry : The (R)-configuration distinguishes it from its (S)-enantiomer and racemic analogs, which may exhibit divergent biological activities or synthetic pathways .

Key Insights:

- Amino Alcohol Introduction: The target compound’s synthesis likely parallels methods in , where HCl is used for salt formation after deprotection .

- Directing Groups: Unlike the N,O-bidentate group in ’s benzamide, the target compound’s amino alcohol may serve as a chiral ligand or catalyst in asymmetric synthesis .

Biological Activity

(R)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride is a chiral compound with significant potential in medicinal chemistry. Its unique structural features, including an amino group and a hydroxyethyl side chain attached to a benzoate framework, suggest a variety of biological activities. This article explores its biological activities, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound’s structure can be summarized as follows:

- Chemical Formula : C11H15ClN2O3

- Molecular Weight : 248.70 g/mol

- Functional Groups :

- Benzoate moiety

- Amino group

- Hydroxyethyl group

These features are crucial for its interactions with biological targets, enhancing its solubility and stability in physiological conditions.

1. Antioxidant Properties

This compound exhibits antioxidant activity, which is essential for scavenging free radicals and reducing oxidative stress. Such properties are vital in preventing cellular damage associated with various diseases.

2. Anticancer Potential

Preliminary studies indicate that derivatives of this compound may possess cytotoxic effects against various cancer cell lines. The structural similarity to known anticancer agents suggests that it could be developed further as a potential anticancer drug.

3. Neuroprotective Effects

Research into related compounds has shown neuroprotective properties, indicating that this compound may have applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, potentially altering cellular processes such as signal transduction and apoptosis.

- Binding Affinities : Studies are ongoing to elucidate the binding affinities of this compound with various receptors and enzymes, which is critical for understanding its therapeutic potential.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Methyl 4-amino benzoate | Similar aromatic ring | Lacks hydroxyl group |

| L-Methionine | Contains amino acid structure | Sulfur atom present |

| Paracetamol | Hydroxyl group present | Different functional groups |

This comparison highlights the unique combination of functional groups in this compound, which may confer distinct biological activities not observed in other compounds.

In Vitro Studies

Recent studies have demonstrated the effectiveness of this compound in various in vitro assays. For example, its antioxidant capacity was measured using DPPH radical scavenging assays, showing significant activity compared to standard antioxidants.

In Vivo Efficacy

Further investigations into the in vivo efficacy of this compound are necessary to validate its potential therapeutic applications. Current research is focusing on animal models to assess its anticancer and neuroprotective effects comprehensively .

Q & A

Basic: What analytical methods are recommended for characterizing the purity and structure of (R)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride?

Methodological Answer:

- HPLC Analysis : Use reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm) to assess purity. A gradient elution system with water/acetonitrile (0.1% TFA) is effective for resolving impurities. Reference standards (e.g., EP impurities) should be used for comparative analysis .

- NMR Spectroscopy : ¹H-NMR in DMSO-d₆ or CDCl₃ can confirm structural integrity. Key signals include aromatic protons (δ 7.2–8.0 ppm), methyl ester (δ ~3.8 ppm), and hydroxyl/amine protons (broad signals δ 1.5–5.0 ppm). Compare with published spectra for validation .

- Chiral Chromatography : To verify enantiomeric purity, use chiral columns (e.g., Chiralpak® IA/IB) with hexane/isopropanol mobile phases. Retention times should match (R)-enantiomer references .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection (N95 mask) if handling powders to avoid inhalation of particulates .

- Ventilation : Conduct experiments in a fume hood to mitigate exposure to hydrochloride vapors. Ensure local exhaust ventilation for open handling .

- Spill Management : Absorb spills with inert material (e.g., vermiculite), collect in sealed containers, and dispose of as hazardous waste. Avoid water to prevent exothermic reactions .

Intermediate: How can the stereochemical integrity of the (R)-configuration be maintained during synthesis?

Methodological Answer:

- Chiral Resolutions : Use enantioselective catalysts (e.g., Ru-BINAP complexes) during key steps like hydroxylation or esterification to minimize racemization .

- Low-Temperature Reactions : Perform acid-catalyzed steps (e.g., hydrochloride salt formation) at 0–5°C to reduce epimerization risks. Monitor pH to avoid excessive acidity .

- Post-Synthesis Validation : Confirm stereochemistry via polarimetry or chiral HPLC after each synthetic step. Compare optical rotation with literature values (e.g., [α]²⁵D = +X°) .

Advanced: How can researchers resolve contradictory data in biological activity studies (e.g., enzyme inhibition vs. receptor binding)?

Methodological Answer:

- Purity Verification : Re-analyze compound batches using LC-MS to rule out impurities (e.g., diastereomers or degradation products) that may skew results .

- Assay Optimization : Validate biological assays with positive controls. For enzyme inhibition (e.g., AChE/BChE), use known inhibitors like donepezil and confirm activity via IC₅₀ curves .

- Orthogonal Assays : Cross-validate receptor-binding data with SPR (surface plasmon resonance) and cell-based functional assays (e.g., cAMP modulation) to ensure target specificity .

Advanced: What experimental designs are effective for studying the impact of trace impurities on pharmacological profiles?

Methodological Answer:

- Impurity Spiking Studies : Introduce synthesized impurities (e.g., EP Impurity B or C) into pure samples at 0.1–1.0% levels. Assess changes in cytotoxicity (MTT assay) or target binding affinity .

- Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH, light) for 4–8 weeks. Monitor impurity formation via UPLC-MS and correlate with activity loss .

- Metabolic Profiling : Use hepatocyte models to determine if impurities generate reactive metabolites (e.g., glutathione trapping assays) that could explain toxicity discrepancies .

Intermediate: What strategies optimize the hydrochloride salt formation during synthesis?

Methodological Answer:

- Acid Selection : Use HCl in dioxane (4 M) for controlled protonation. Avoid aqueous HCl to prevent ester hydrolysis .

- Crystallization Conditions : Recrystallize from methanol/ether (1:3 v/v) at −20°C to enhance yield and purity. Monitor crystal morphology via microscopy .

- Stoichiometric Control : Maintain a 1:1 molar ratio of freebase to HCl. Titrate with pH paper to ensure endpoint neutrality (pH ~6.5–7.0) .

Advanced: How can computational modeling guide the rational design of derivatives with improved selectivity?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., NMDA or serotonin transporters). Focus on hydrogen bonding with the hydroxyl/amine groups .

- QSAR Analysis : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. Validate with in vitro IC₅₀ data .

- MD Simulations : Perform 100-ns molecular dynamics runs to assess conformational stability of the (R)-enantiomer in binding pockets compared to (S)-forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.